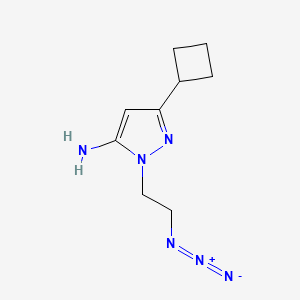

1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amin

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-cyclobutyl-1H-pyrazol-5-amine derivative with a 2-azidoethyl halide . The azide group could potentially be introduced through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The azide group is linear, the cyclobutyl group is planar, and the pyrazol group is also planar . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .

Chemical Reactions Analysis

The azide group is known for its reactivity and can undergo a variety of reactions, including reduction to amines, Staudinger reactions, and click chemistry reactions . The pyrazol group could potentially participate in various organic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the azide group could make the compound potentially explosive under certain conditions . The exact properties would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthetische Chemie: Azid-Alkin-Cycloaddition

Azide spielen eine zentrale Rolle in der synthetischen Chemie, insbesondere in Click-Chemie-Reaktionen wie der Azid-Alkin-Cycloaddition. Diese Verbindung mit ihren Azidoethyl- und Pyrazolamingruppen kann als Vorläufer für die Synthese von 1,4-disubstituierten 1,2,3-Triazolen dienen . Diese Triazole sind aufgrund ihrer Stabilität und vielfältigen potenziellen Anwendungen, einschließlich Pharmazeutika und Agrochemikalien, von Bedeutung.

Medizinische Chemie: Wirkstoffforschung

In der medizinischen Chemie bietet die Azidgruppe dieser Verbindung einen funktionellen Ansatzpunkt für die Biokonjugation, die in der Wirkstoffforschung unerlässlich ist. Sie kann verwendet werden, um Prodrugs zu erzeugen oder Pharmakophore zu modifizieren, um die Wirksamkeit von Medikamenten zu verbessern, die Toxizität zu reduzieren oder die Medikamentenverabreichung zu optimieren.

Materialwissenschaft: Mikroporöse organische Netzwerke

Die Azidoethylgruppe kann an der Bildung von mikroporösen organischen Netzwerken beteiligt sein . Diese Netzwerke finden Anwendungen in der Gasspeicherung, in Trenntechnologien und in der Katalyse. Die Struktur der Verbindung könnte zu neuen Materialien mit einzigartigen Eigenschaften wie großer Oberfläche und einstellbarer Porosität führen.

Biomedizinische Forschung: Photodynamische Therapie

Azidderivate, einschließlich dieser Verbindung, können zur Synthese von Porphyrinoiden verwendet werden, die in der photodynamischen Therapie von entscheidender Bedeutung sind . Diese Therapie ist eine minimalinvasive Behandlung, die lichtgesteuerte Verbindungen verwendet, um Krebszellen, Bakterien und andere Krankheitserreger zu zerstören.

Supramolekulare Chemie: Katalyse

Die Azidoethylgruppe kann die Synthese von supramolekularen Strukturen erleichtern, die katalytische Anwendungen haben . Diese Strukturen können Enzymfunktionen nachahmen oder in der asymmetrischen Synthese verwendet werden, was möglicherweise zu effizienteren und selektiveren chemischen Prozessen führt.

Biotechnologie: Biokonjugation und Sensoren

Die Azidgruppe wird häufig in Biokonjugationstechniken verwendet, um Biomoleküle an verschiedene Oberflächen oder aneinander zu binden. Diese Verbindung könnte verwendet werden, um Biosensoren oder gezielte Verabreichungssysteme zu entwickeln, wobei die Spezifität biologischer Interaktionen genutzt wird.

Nanotechnologie: Nanopartikelbildung

Azidverbindungen können verwendet werden, um Nanopartikel zu erzeugen, die potenzielle Anwendungen in der Wirkstoffabgabe, Bildgebung und Diagnostik haben . Die Azidoethylgruppe kann unter kontrollierten Bedingungen reagieren, um Partikel mit einer bestimmten Größe und Form zu bilden, was für biomedizinische Anwendungen entscheidend ist.

Wirkmechanismus

In terms of pharmacokinetics, the properties of azides can vary widely depending on their structure and the other groups present in the molecule. Some azides are stable and can be safely handled, while others are explosive and require careful handling . The bioavailability, metabolism, and excretion of azides can also vary and would depend on the specific structure of the compound .

The environment can influence the stability and reactivity of azides. For example, factors such as pH, temperature, and the presence of other chemical groups can affect how an azide reacts .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CBPA in laboratory experiments include its relatively low cost and availability, its stability in a variety of solvents, and its relatively low toxicity. However, there are some limitations to using CBPA in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to synthesize large quantities of CBPA.

Zukünftige Richtungen

There are a variety of potential future directions for the use of CBPA in scientific research. One potential direction is to further study its potential therapeutic applications, particularly in the areas of cancer and inflammation. Additionally, further research could be done to study the mechanism of action of CBPA, and to develop more efficient and cost-effective methods for synthesizing CBPA. Finally, further research could be done to explore the potential of using CBPA as a building block for the synthesis of other compounds.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into biochemical pathways. The azido group in 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine allows it to participate in click chemistry reactions, making it a valuable tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox homeostasis. In studies involving human skin fibroblasts, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine was found to reduce intracellular ROS levels and induce the expression of genes associated with antioxidant responses . Additionally, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to the formation of stable complexes that can alter enzyme activity and protein function. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine may undergo degradation, leading to the formation of byproducts that can affect cellular processes. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression profiles.

Dosage Effects in Animal Models

The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant responses and improve metabolic efficiency . At higher doses, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations.

Metabolic Pathways

1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is involved in several metabolic pathways, primarily those related to redox homeostasis and antioxidant defense. This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is a key determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments can influence its biochemical activity and overall cellular effects.

Eigenschaften

IUPAC Name |

2-(2-azidoethyl)-5-cyclobutylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6/c10-9-6-8(7-2-1-3-7)13-15(9)5-4-12-14-11/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMALNNJTLNLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

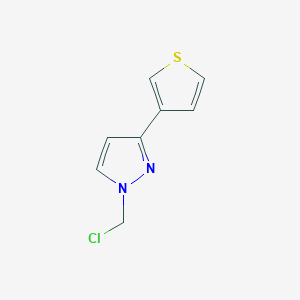

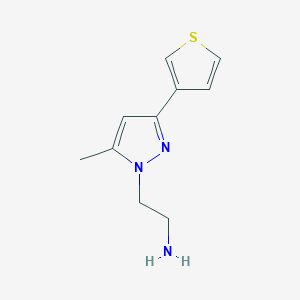

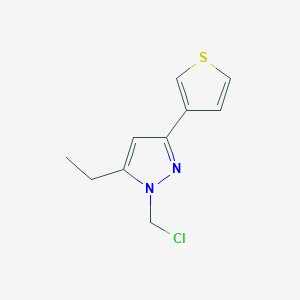

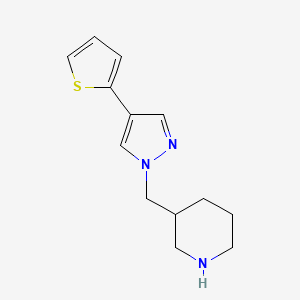

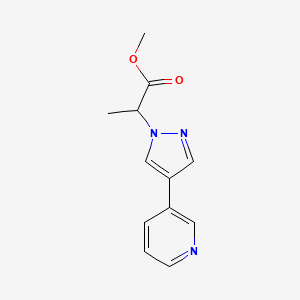

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

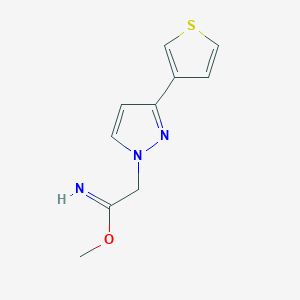

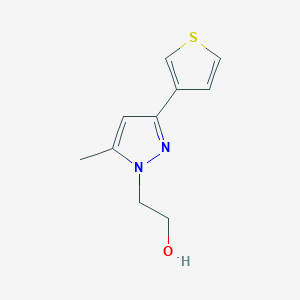

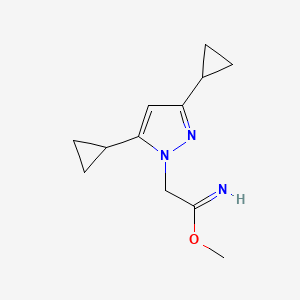

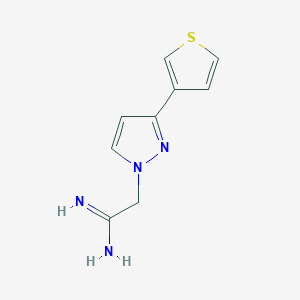

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.